Molecular structure and properties of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Molecular structure and properties of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals
Executive Summary
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is a critical "linchpin" intermediate in the synthesis of pyrimidine-based kinase inhibitors (e.g., CDK4/6, JAK, and FAK inhibitors). Its structural utility lies in its bifunctionality: the piperidine-4-carboxamide moiety provides a solubilizing, hydrogen-bonding pharmacophore often directed toward the solvent-exposed region of an ATP-binding pocket, while the 2-chloropyrimidine core serves as a highly reactive electrophile for downstream diversification via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (
This guide details the structural properties, regioselective synthesis, and reactivity profile of this scaffold, providing validated protocols for its generation and utilization.
Structural Analysis & Physicochemical Properties[1]
The molecule comprises a central pyrimidine ring substituted at the C4 position by a piperidine ring, which itself carries a carboxamide group at the C4' position. The remaining chlorine at C2 is the "active handle" for further medicinal chemistry campaigns.
Physicochemical Data Profile
| Property | Value / Description | Significance |
| Molecular Formula | Core scaffold composition. | |
| Molecular Weight | 240.69 g/mol | Fragment-like; allows room for MW growth in lead optimization. |
| CAS Number | 1289002-75-0 | Identifier for sourcing and database retrieval. |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; amide lowers LogP, aiding solubility. |
| H-Bond Donors | 2 (Amide | Critical for interactions with kinase hinge regions or solvent. |
| H-Bond Acceptors | 4 (Pyrimidine Ns, Amide O) | High capacity for directional hydrogen bonding. |
| Physical State | Off-white to pale yellow solid | Stable solid; amenable to standard storage (2-8°C).[1] |
Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation . The carboxamide group at position 4' can exist in either an equatorial or axial orientation, though the equatorial position is thermodynamically favored to minimize 1,3-diaxial interactions. This orientation projects the amide functionality away from the pyrimidine core, maximizing its ability to interact with solvent or protein residues.
Synthetic Pathways & Process Chemistry[3][4][5]
The synthesis of this scaffold relies on the regioselective
The Regioselectivity Challenge
The core challenge is ensuring substitution occurs exclusively at the C4 position of the pyrimidine, leaving the C2 chlorine intact.
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Mechanism: The C4 position is more electrophilic than C2 due to the para-like arrangement relative to the pyrimidine nitrogens, which stabilizes the Meisenheimer complex intermediate more effectively than the ortho-like C2 position.
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Sterics: The C4 position is less sterically hindered than C2 (flanked by two nitrogens).
Reaction Pathway Diagram
The following diagram illustrates the regioselective synthesis and the electronic logic driving the C4-substitution.
Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic stabilization of the transition state.
Reactivity Profile & Downstream Applications
Once synthesized, the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide acts as a scaffold for "Diversity-Oriented Synthesis" (DOS). The remaining C2-chlorine is less reactive than the original C4-chlorine but sufficiently reactive for catalyzed cross-couplings or forcing
Functionalization Strategies
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Suzuki-Miyaura Coupling: The most common transformation. Reacting the C2-Cl with aryl boronic acids yields 2-aryl-4-aminopyrimidines, a motif ubiquitous in CDK inhibitors (e.g., Ribociclib analogs).
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Buchwald-Hartwig Amination: Displacement with anilines or aliphatic amines to generate 2,4-diaminopyrimidines (common in ALK or EGFR inhibitors).
- Displacement: Requires higher temperatures (>80°C) or stronger nucleophiles compared to the initial C4 displacement.
Medicinal Chemistry Workflow
Figure 2: Divergent synthesis pathways utilizing the C2-chlorine handle for library generation.
Experimental Protocols
Synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Objective: Regioselective installation of isonipecotamide at C4.
Reagents:
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2,4-Dichloropyrimidine (1.0 eq)
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Piperidine-4-carboxamide (1.05 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
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Ethanol (EtOH) or Isopropanol (IPA) (10 volumes)
Procedure:
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Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine dissolved in EtOH/IPA. Cool to 0–5°C using an ice bath. Rationale: Low temperature enhances kinetic control, favoring C4 substitution over C2.
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Addition: Add TEA/DIPEA followed by the slow addition of piperidine-4-carboxamide (dissolved in minimal solvent if necessary).
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
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Checkpoint: Look for the disappearance of starting material (MW ~149) and formation of product (MW ~240). If bis-substitution (MW ~332) is observed, lower the temperature or reduce amine equivalents.
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Workup:
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The product often precipitates directly from the alcohol solution upon completion.
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Pour the reaction mixture into ice-cold water (20 volumes). Stir for 30 minutes.
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Filter the resulting solid. Wash the cake with cold water and hexanes to remove residual starting material.
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Purification: Recrystallize from EtOH or purify via flash column chromatography (DCM:MeOH gradient) if high purity is required (>98%).
Validation Data:
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NMR (DMSO-
): Expect a doublet for the C6-pyrimidine proton (~8.0 ppm) and a doublet for the C5-pyrimidine proton (~6.5 ppm). The loss of symmetry compared to 2,4-dichloropyrimidine confirms mono-substitution. -
MS (ESI): m/z = 241.1 [M+H]+.
Handling & Safety
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Hazards: 2,4-Dichloropyrimidine is a skin irritant and lachrymator. Piperidine derivatives can be sensitizers.
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Storage: Store the isolated intermediate at 2–8°C, protected from light and moisture. It is generally stable but can hydrolyze slowly under strongly acidic/basic conditions over prolonged periods.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247028, 2-Chloropyrimidine-4-carboxamide. Retrieved from [Link](Note: Cited for structural analogy and property data).
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WuXi AppTec. (2021). Regioselectivity of SNAr Reactions of 2,4-Dichloropyrimidines. QM Magic Class Chapter 29. Retrieved from [Link]
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Neufeldt, S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). Retrieved from [Link]
